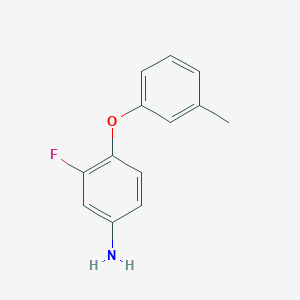

3-Fluoro-4-(3-methylphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQJJGHSJXQJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Fluoro 4 3 Methylphenoxy Aniline and Its Advanced Intermediates

Strategic Approaches to Aryl Ether Formation

The formation of the diaryl ether is a critical step in the synthesis of 3-Fluoro-4-(3-methylphenoxy)aniline. Various modern organic chemistry techniques can be employed to achieve this transformation efficiently.

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for forming the aryl ether bond in this compound. This reaction typically involves the displacement of a leaving group, often a halogen, from an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing the target molecule, a common precursor is 3,4-difluoronitrobenzene. The presence of the electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated and is thus preferentially substituted by the incoming nucleophile, in this case, the anion of m-cresol (3-methylphenol). nih.govresearchgate.net

The general reaction is as follows:

3,4-Difluoronitrobenzene + 3-Methylphenol → 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene

Following the formation of the ether linkage, the nitro group of the resulting intermediate, 1-fluoro-2-(3-methylphenoxy)-4-nitrobenzene, is reduced to an amine to yield the final product, this compound.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield and minimizing side reactions.

For the reaction between 3,4-difluoronitrobenzene and a nucleophile, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

A suitable base is required to deprotonate the m-cresol, forming the more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium tert-butoxide (t-BuOK).

The reaction temperature is also a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, the temperature is typically optimized to achieve a balance between reaction speed and selectivity. In many SNAr reactions involving fluorinated nitrobenzenes, temperatures in the range of 80-150 °C are often utilized.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Product |

| 3,4-Difluoronitrobenzene | m-Cresol | DMF | K₂CO₃ | 80-120 | 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene |

| 3,4-Difluoronitrobenzene | m-Cresol | DMSO | NaOH | 90-140 | 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene |

| 3,4-Difluoronitrobenzene | m-Cresol | Acetonitrile | t-BuOK | 70-100 | 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene |

This table presents typical conditions for the SNAr reaction. The optimal conditions may vary depending on the specific scale and desired purity of the product.

The subsequent reduction of the nitro intermediate to the aniline (B41778) can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netasianpubs.org Another widely used method is reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron in acetic acid.

| Reactant | Reducing Agent | Solvent | Conditions | Product |

| 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene | H₂/Pd-C | Ethanol | Room Temperature, 1 atm H₂ | This compound |

| 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene | SnCl₂·2H₂O | Ethanol/HCl | Reflux | This compound |

| 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene | Fe/CH₃COOH | Acetic Acid | 80-100 °C | This compound |

This table outlines common methods for the reduction of the nitro group. The choice of method may depend on factors such as functional group tolerance and scalability.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification, offer a powerful and versatile alternative for the synthesis of this compound. wikipedia.orgorganic-chemistry.orgnih.gov These reactions allow for the formation of carbon-nitrogen and carbon-oxygen bonds under relatively mild conditions.

For the synthesis of the target molecule, a Buchwald-Hartwig etherification could be employed by coupling a 3-fluoro-4-haloaniline (where the halogen is typically bromine or iodine) with m-cresol. This approach directly forms the desired aniline product.

3-Fluoro-4-bromoaniline + 3-Methylphenol → this compound

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence both the yield and the scope of the substrates. Commonly used ligands for C-O bond formation include bulky, electron-rich phosphines such as XPhos, RuPhos, and SPhos. The base is necessary to deprotonate the phenol and to neutralize the hydrogen halide formed during the catalytic cycle. Typical bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Fluoro-4-bromoaniline | m-Cresol | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-120 |

| 3-Fluoro-4-iodoaniline | m-Cresol | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 90-110 |

This table provides representative conditions for the Buchwald-Hartwig etherification. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

The Mitsunobu reaction provides another avenue for the formation of the aryl ether linkage. elsevierpure.com This reaction facilitates the condensation of an alcohol and a nucleophile, in this case, a phenol, using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

For the synthesis of this compound, a potential Mitsunobu approach would involve the reaction of 3-fluoro-4-aminophenol with m-cresol. However, the presence of the amino group in 3-fluoro-4-aminophenol can lead to side reactions. Therefore, it is often necessary to protect the amino group prior to the Mitsunobu reaction. A common protecting group for anilines is the acetyl group.

The reaction sequence would be:

Protection: 3-Fluoro-4-aminophenol → N-(5-fluoro-4-hydroxyphenyl)acetamide

Mitsunobu Reaction: N-(5-fluoro-4-hydroxyphenyl)acetamide + 3-Methylphenol → N-(5-fluoro-4-(3-methylphenoxy)phenyl)acetamide

Deprotection: N-(5-fluoro-4-(3-methylphenoxy)phenyl)acetamide → this compound

The Mitsunobu reaction itself is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature.

| Protected Phenol | Alcohol | Reagents | Solvent | Temperature (°C) |

| N-(5-fluoro-4-hydroxyphenyl)acetamide | m-Cresol | PPh₃, DEAD | THF | 0 to 25 |

| N-(5-fluoro-4-hydroxyphenyl)acetamide | m-Cresol | PPh₃, DIAD | DCM | 0 to 25 |

This table illustrates typical conditions for the Mitsunobu reaction step. The choice of azodicarboxylate and solvent can influence the reaction outcome and ease of purification.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Synthesis of Substituted Aniline Precursors

A common method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. The regioselectivity of the nitration step is crucial for obtaining the desired isomer.

In one potential synthetic route, 1-fluoro-2-(3-methylphenoxy)benzene could be synthesized first, followed by nitration. The directing effects of the fluorine and the phenoxy group would influence the position of the incoming nitro group. The phenoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The steric hindrance of the phenoxy group would likely favor nitration at the position para to the fluorine atom.

1-Fluoro-2-(3-methylphenoxy)benzene → 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, including the temperature and the concentration of the acids, need to be carefully controlled to prevent over-nitration and the formation of unwanted isomers.

| Substrate | Nitrating Agent | Conditions | Product |

| 1-Fluoro-2-(3-methylphenoxy)benzene | HNO₃/H₂SO₄ | 0-10 °C | 1-Fluoro-2-(3-methylphenoxy)-4-nitrobenzene |

This table shows a general condition for the regioselective nitration. The ratio of acids and the reaction temperature are key parameters for controlling the selectivity.

Following the nitration, the nitro group is reduced to the aniline using methods described previously (e.g., catalytic hydrogenation or metal-acid reduction) to yield this compound.

Halogenation and Functional Group Interconversion

The synthesis of this compound can be effectively achieved through strategies that leverage halogenated precursors and subsequent functional group interconversions (FGI). A common and logical pathway begins with a doubly halogenated nitroaromatic compound, such as 1,2-difluoro-4-nitrobenzene. This starting material is advantageous because the fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group located in the para position.

In this approach, the fluorine at the C4 position is significantly more electrophilic than the fluorine at C2. This regioselectivity allows for a controlled reaction with a nucleophile. The synthesis proceeds via a nucleophilic aromatic substitution where 3-methylphenol (m-cresol) displaces the C4 fluorine atom to form the diaryl ether intermediate, 4-(3-methylphenoxy)-2-fluoro-1-nitrobenzene. This type of selective substitution on a difluoro-nitrobenzene precursor is a documented strategy for producing related aniline derivatives researchgate.net.

The crucial subsequent step is the functional group interconversion of the nitro group (-NO₂) into the primary amine group (-NH₂). This reduction is a foundational transformation in the synthesis of anilines from nitroaromatics youtube.comyoutube.com. A variety of reducing agents can accomplish this transformation effectively, offering flexibility in process optimization based on cost, scale, and functional group tolerance organic-chemistry.org. Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), or chemical reduction using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol youtube.com. The reduction of the nitro intermediate yields the final product, this compound.

The following table outlines the key transformations in this synthetic pathway.

| Step | Reactants | Reagents/Conditions | Product | Transformation Type |

| 1 | 1,2-Difluoro-4-nitrobenzene, 3-Methylphenol | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | 4-(3-methylphenoxy)-2-fluoro-1-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 4-(3-methylphenoxy)-2-fluoro-1-nitrobenzene | Reducing agent (e.g., Fe/NH₄Cl, H₂/Pd-C, SnCl₂) researchgate.netyoutube.com | This compound | Nitro Group Reduction (FGI) |

Derivatization from 3-Fluoro-4-hydroxyphenyl Precursors

An alternative and powerful strategy for synthesizing this compound involves the formation of the diaryl ether bond as a key step, starting from a precursor that already contains the fluoro- and hydroxyl- functionalities. A suitable starting material for this route is 3-fluoro-4-nitrophenol. This approach hinges on modern cross-coupling methodologies that have largely replaced harsher classical methods for diaryl ether synthesis wikipedia.org.

The central transformation is the coupling of 3-fluoro-4-nitrophenol with an aryl halide, such as 3-bromotoluene or 3-iodotoluene. Two prominent catalytic systems for this C-O bond formation are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.

Ullmann Condensation: This classic method uses a copper catalyst to promote the coupling of a phenol with an aryl halide wikipedia.orgresearchgate.net. While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols employ catalytic amounts of soluble copper salts (e.g., CuI or Cu₂O) with accelerating ligands, allowing the reaction to proceed under milder conditions wikipedia.orgorganic-chemistry.orgnih.gov.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a versatile and widely used method for forming C-O bonds, including diaryl ethers rsc.orgorganic-chemistry.org. It typically offers milder conditions and broader substrate scope compared to the Ullmann reaction wikipedia.orgnih.gov. The reaction couples the phenol with the aryl halide in the presence of a palladium catalyst, a specialized phosphine ligand, and a base organic-chemistry.orgnih.gov.

Once the diaryl ether intermediate, 3-fluoro-4-(3-methylphenoxy)nitrobenzene, is formed, the synthesis is completed by the reduction of the nitro group to the target aniline, as described in the previous section youtube.comyoutube.comorganic-chemistry.org.

This synthetic route is detailed in the table below.

| Step | Reactants | Reagents/Conditions | Product | Transformation Type |

| 1 | 3-Fluoro-4-nitrophenol, 3-Bromotoluene | Ullmann: CuI (cat.), Ligand, Base (e.g., Cs₂CO₃) organic-chemistry.orgor Buchwald-Hartwig: Pd catalyst, Phosphine ligand, Base nih.gov | 3-Fluoro-4-(3-methylphenoxy)nitrobenzene | C-O Cross-Coupling |

| 2 | 3-Fluoro-4-(3-methylphenoxy)nitrobenzene | Reducing agent (e.g., H₂/Pd-C, Fe/AcOH) youtube.com | This compound | Nitro Group Reduction |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Fluoro-4-(3-methylphenoxy)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential to resolve complex spin systems and definitively assign signals in multifaceted molecules such as this compound.

COSY (Correlation Spectroscopy): This proton-detected experiment reveals scalar couplings between protons, typically over two to three bonds (²J or ³J). researchgate.net For this compound, COSY spectra would be expected to show correlations between adjacent protons on both aromatic rings. For instance, the proton at the C2 position would show a cross-peak with the proton at C6, and the protons on the methyl-substituted ring would show correlations based on their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net It is instrumental in assigning the signals of protonated carbon atoms. Each C-H bond in the molecule would produce a distinct cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J), between protons and carbons. scbt.com This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for piecing together different molecular fragments. For example, the protons of the methyl group would show an HMBC correlation to the C3' carbon of the phenoxy ring, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the molecule's conformation and the spatial relationship between the two aromatic rings. A key expected NOESY correlation would be between the proton at C5 of the aniline (B41778) ring and the protons on the 3-methylphenoxy ring that are in its spatial proximity, providing evidence for the molecule's preferred rotational conformation around the ether linkage.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H2 ↔ H6; H2' ↔ H4'/H6'; H4' ↔ H5' | Identifies adjacent protons on each aromatic ring. |

| HSQC | C2-H2; C5-H5; C6-H6; C2'-H2'; etc. | Assigns protonated carbons. |

| HMBC | CH₃ ↔ C3'; H2 ↔ C1/C3/C4 | Connects molecular fragments and assigns quaternary carbons. |

| NOESY | H5 ↔ H2'/H4' (depending on conformation) | Determines through-space proximity and conformation. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local electronic environment of fluorine atoms in a molecule. wikipedia.org With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides a distinct and clear signal for each unique fluorine atom. wikipedia.org

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C3 position. The chemical shift of this fluorine atom is highly sensitive to the electronic effects of its neighboring substituents. nih.gov The electron-donating amino group at the para position and the electron-withdrawing ether linkage at the meta position would influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. Furthermore, the signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H2 and H5), providing additional structural confirmation. The typical chemical shift range for fluoroaromatic compounds is between -100 and -140 ppm relative to a CFCl₃ standard.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of chemical compounds, including identifying and distinguishing between different polymorphs. chemicalbook.com Polymorphs are different crystalline forms of the same molecule that can exhibit distinct physical properties.

While specific solid-state NMR studies on this compound are not documented, the technique would be invaluable for its characterization. In ssNMR, spectra of ¹³C and ¹⁵N nuclei are often acquired. Small differences in the crystal lattice environment of a polymorph lead to measurable changes in chemical shifts and relaxation times. chemicalbook.com Thus, each polymorph of this compound would produce a unique ¹³C ssNMR spectrum. These spectral fingerprints allow for the unambiguous identification and quantification of different polymorphic forms in a bulk sample. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. researchgate.net The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to different functional groups. For this compound, the key expected absorption bands would confirm the presence of its constituent parts.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Rings |

| 2960 - 2850 | C-H stretching | Methyl Group (-CH₃) |

| 1620 - 1580 | C=C stretching | Aromatic Rings |

| 1520 - 1480 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1300 - 1200 | C-F stretching | Aryl-Fluoride |

| 1250 - 1200 | C-O-C asymmetric stretching | Aryl Ether |

| 1050 - 1000 | C-O-C symmetric stretching | Aryl Ether |

Data are predictive and based on characteristic frequencies for the respective functional groups.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds and aromatic rings.

For this compound, a Raman spectrum would provide detailed information about the carbon skeleton. Strong signals are expected for the aromatic ring breathing modes and the C-C stretching within the rings. The symmetric C-O-C stretch of the ether linkage would also likely be Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule than either technique alone.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₂FNO), the molecular ion peak (M⁺) would be a key indicator of its identity.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to undergo fragmentation at its most labile bonds. The ether linkage and the bonds adjacent to the aromatic rings are common fragmentation points. Potential fragmentation pathways could include the cleavage of the ether bond to generate ions corresponding to the fluorinated aniline and methylphenoxy moieties.

Expected Major Fragmentation Ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 217 | [M]⁺ (Molecular Ion) | [C₁₃H₁₂FNO]⁺ |

| 125 | [H₂N-C₆H₃F-O]⁺ | Fluorinated aminophenoxy radical cation |

| 107 | [CH₃-C₆H₄-O]⁺ | Methylphenoxy radical cation |

| 92 | [C₆H₄-CH₃]⁺ | Tolyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS is crucial to confirm its elemental composition of C₁₃H₁₂FNO.

HRMS Data Table:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂FNO |

| Calculated Monoisotopic Mass | 217.0903 g/mol |

| Observed Mass (Hypothetical) | 217.0901 m/z |

| Mass Accuracy | < 2 ppm (parts per million) |

This level of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene (B151609) rings. The presence of the aniline and phenoxy chromophores, linked by an ether oxygen, creates an extended conjugated system that typically results in absorption maxima (λ_max) in the ultraviolet region. The solvent used for the analysis can influence the position of these maxima.

Expected UV-Vis Absorption Data:

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Benzene Ring) | 200 - 280 | High |

| n → π* (Aniline Moiety) | 280 - 350 | Low to Medium |

The exact position and intensity of these absorptions would be sensitive to the electronic effects of the fluorine and methyl substituents on the aromatic systems.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the electron distribution within the molecule (electronic structure).

For a molecule like 3-fluoro-4-(3-methylphenoxy)aniline, DFT calculations would typically commence with the construction of an initial guess for its geometry. This structure would then be optimized to find the lowest energy conformation. During this process, the forces on each atom are minimized, resulting in a stable structure. The electronic properties derived from this optimized geometry are fundamental to understanding the molecule's reactivity.

Basis Set Selection and Functional Comparison

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For aniline (B41778) derivatives, basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to provide a good description of the electronic environment, including polarization and diffuse functions.

The choice of the functional is also critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been shown to provide reliable results for geometries and frequencies of aniline derivatives. researchgate.net Comparing results from different functionals, such as PBE or M06, can provide a more robust understanding of the molecule's properties.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the lone pair of the nitrogen atom, while the LUMO would likely be distributed over the aromatic system. The energy gap would provide insights into its electronic absorption properties and its potential as a charge-transfer component in various applications. Theoretical studies on similar aniline derivatives have successfully used HOMO-LUMO analysis to predict reactivity. sciencepublishinggroup.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. For a molecule with a flexible ether linkage like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them.

By simulating the molecule's movement at a given temperature, MD can provide a detailed picture of its conformational landscape. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies would involve calculating a range of physicochemical descriptors.

These descriptors can be categorized as electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities for a set of related compounds, a predictive QSAR model can be developed. Such a model could then be used to estimate the activity of new, unsynthesized derivatives.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, play a critical role in molecular recognition and the stability of molecular complexes. NCI analysis is a computational tool that allows for the visualization and characterization of these weak interactions within a molecule or between molecules.

For this compound, NCI analysis could reveal intramolecular interactions, such as those between the fluorine atom and adjacent hydrogen atoms, or between the two aromatic rings. Understanding these interactions is key to comprehending the molecule's conformational preferences and its potential binding modes with other molecules.

Spectroscopic Property Prediction (e.g., IR, Raman, NMR Chemical Shifts)

Computational chemistry provides a powerful lens for investigating the molecular properties of "this compound" from a theoretical standpoint. By employing quantum mechanical calculations, it is possible to predict its spectroscopic characteristics, offering valuable insights that can complement and guide experimental work. However, a comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the detailed spectroscopic property prediction (IR, Raman, NMR) for "this compound."

Therefore, this section will outline the established theoretical methodologies used for predicting these properties in structurally related aniline derivatives. The methods described are standard in the field and would be directly applicable to future computational investigations of the title compound.

General Theoretical Approach: Density Functional Theory (DFT)

The predominant method for predicting spectroscopic properties in molecules of this nature is Density Functional Theory (DFT). researchgate.netresearchgate.netglobalresearchonline.net DFT calculations, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have been shown to provide a good balance between computational cost and accuracy for predicting vibrational frequencies and NMR chemical shifts of aniline derivatives. researchgate.netresearchgate.netglobalresearchonline.net The choice of basis set, which describes the atomic orbitals, is also crucial. Commonly used basis sets for such analyses include Pople-style sets like 6-31G(d) or 6-311++G(d,p), which incorporate polarization and diffuse functions to accurately model the electronic environment. researchgate.netresearchgate.netglobalresearchonline.net

The first step in any such prediction is the geometry optimization of the molecule, where the computational algorithm finds the lowest energy arrangement of the atoms, representing the molecule's most stable conformation. researchgate.net Once the optimized geometry is obtained, further calculations are performed to predict the spectroscopic data.

Infrared (IR) and Raman Spectroscopy Prediction

Theoretical IR and Raman spectra are generated by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds.

The calculated frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. To account for this discrepancy, the computed frequencies are typically multiplied by a scaling factor. globalresearchonline.net The scaling factor is an empirical value that depends on the chosen DFT functional and basis set. For B3LYP calculations, scaling factors are generally in the range of 0.96-0.98. globalresearchonline.net

A detailed analysis of the predicted vibrational modes allows for the assignment of specific IR and Raman bands to particular functional groups within the molecule, such as N-H stretching of the amine group, C-F stretching, C-O-C ether linkages, and various aromatic ring vibrations.

Illustrative Data Table for Predicted Vibrational Frequencies Disclaimer: The following table is for illustrative purposes only. It demonstrates how predicted vibrational data would be presented. No specific computational data for "this compound" was found in the literature.

Table 1: Illustrative Predicted Vibrational Frequencies| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) asym | Data Not Available | Asymmetric N-H stretch |

| ν(N-H) sym | Data Not Available | Symmetric N-H stretch |

| ν(C-H) aromatic | Data Not Available | Aromatic C-H stretch |

| ν(C-H) methyl | Data Not Available | Methyl C-H stretch |

| ν(C=C) aromatic | Data Not Available | Aromatic ring skeletal vibrations |

| ν(C-O-C) asym | Data Not Available | Asymmetric ether C-O-C stretch |

| ν(C-F) | Data Not Available | C-F stretch |

| δ(N-H) scissoring | Data Not Available | N-H scissoring bend |

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) is another key application of computational chemistry. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT. sciencepublishinggroup.com

In this approach, the magnetic shielding tensor for each nucleus in the molecule is calculated. The chemical shift is then determined by referencing the calculated isotropic shielding value of the nucleus of interest to the calculated isotropic shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The calculation is performed using the same level of theory (DFT functional and basis set) for both the molecule under investigation and the reference compound.

Predicted NMR spectra are invaluable for confirming the chemical structure by providing theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predictions can aid in the assignment of complex experimental NMR spectra.

Illustrative Data Tables for Predicted NMR Chemical Shifts Disclaimer: The following tables are for illustrative purposes only. They demonstrate how predicted NMR data would be presented. No specific computational data for "this compound" was found in the literature.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts| Atom Position (see structure) | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| H (on N) | Data Not Available | Amine proton |

| H (on C2) | Data Not Available | Aromatic proton |

| H (on C5) | Data Not Available | Aromatic proton |

| H (on C6) | Data Not Available | Aromatic proton |

| H (on C2') | Data Not Available | Aromatic proton |

| H (on C4') | Data Not Available | Aromatic proton |

| H (on C5') | Data Not Available | Aromatic proton |

| H (on C6') | Data Not Available | Aromatic proton |

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

| Atom Position (see structure) | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | Data Not Available | Aromatic carbon (C-N) |

| C2 | Data Not Available | Aromatic carbon (C-H) |

| C3 | Data Not Available | Aromatic carbon (C-F) |

| C4 | Data Not Available | Aromatic carbon (C-O) |

| C5 | Data Not Available | Aromatic carbon (C-H) |

| C6 | Data Not Available | Aromatic carbon (C-H) |

| C1' | Data Not Available | Aromatic carbon (C-O) |

| C2' | Data Not Available | Aromatic carbon (C-H) |

| C3' | Data Not Available | Aromatic carbon (C-CH₃) |

| C4' | Data Not Available | Aromatic carbon (C-H) |

| C5' | Data Not Available | Aromatic carbon (C-H) |

| C6' | Data Not Available | Aromatic carbon (C-H) |

V. Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. numberanalytics.com The rate and regioselectivity of EAS on 3-Fluoro-4-(3-methylphenoxy)aniline are determined by the cumulative effects of the substituents on both the aniline (B41778) and the phenoxy rings.

The reactivity of an aromatic ring towards electrophiles is significantly altered by the nature of the groups attached to it. These substituents can be broadly classified as activating or deactivating groups. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com They stabilize the carbocation intermediate (the Wheland intermediate) formed during the reaction. numberanalytics.com The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons through resonance (+M effect). libretexts.org The phenoxy group (-OAr) and the methyl group (-CH₃) are also activating. numberanalytics.com The oxygen atom of the ether linkage donates electron density to the phenoxy ring via resonance, while the methyl group activates through an inductive effect and hyperconjugation. numberanalytics.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. libretexts.org The fluorine atom is a deactivating group. libretexts.org Although it has lone pairs that can be donated via resonance (a +M effect), its strong electronegativity leads to a powerful electron-withdrawing inductive effect (-I effect) that outweighs the resonance donation. libretexts.orglibretexts.org This withdrawal of electron density destabilizes the carbocation intermediate. libretexts.org

The directing influence of these substituents on the aniline ring is as follows:

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Fluoro group (-F): Deactivating but ortho-, para-directing.

Phenoxy group (-OAr): Activating and ortho-, para-directing.

Given the positions of the existing substituents on the aniline ring (amino at C1, fluoro at C3, phenoxy at C4), electrophilic attack is directed primarily by the amino group to the positions ortho to it, which are C2 and C6.

Position C2: This position is ortho to the amino group, ortho to the fluoro group, and meta to the phenoxy group.

Position C6: This position is ortho to the amino group and meta to the fluoro and phenoxy groups.

Considering the combined electronic effects, both C2 and C6 are activated. However, steric hindrance from the bulky phenoxy group at C4 might disfavor substitution at the adjacent C5 position, making C2 and C6 the most likely sites for electrophilic attack. The fluorine atom's deactivating inductive effect will be felt more strongly at the adjacent C2 position.

On the phenoxy ring, the ether linkage and the methyl group are both activating and ortho-, para-directing. This would direct incoming electrophiles to the positions ortho and para to the ether linkage and the methyl group, leading to a more complex mixture of products if substitution were to occur on this ring.

Nucleophilic Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in a variety of reactions.

The amino group of this compound can be readily acylated or sulfonylated. These reactions are important for protecting the amino group or for synthesizing amides and sulfonamides, which often have significant biological activity.

Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct.

Sulfonylation is the reaction of the aniline with a sulfonyl chloride to form a sulfonamide. organic-chemistry.org This reaction is often carried out in the presence of a base like pyridine. The synthesis of sulfonamides can sometimes be complicated by N-protonation or complex formation with the reagent. globalspec.com In some cases, indium can be used to catalyze the sulfonylation of less nucleophilic anilines. organic-chemistry.org

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-Fluoro-4-(3-methylphenoxy)phenyl)acetamide | Base (e.g., pyridine, triethylamine) |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-(3-Fluoro-4-(3-methylphenoxy)phenyl)benzenesulfonamide | Base (e.g., pyridine) |

This table presents plausible reactions based on the general reactivity of aromatic amines.

Aromatic primary amines are key substrates for diazotization reactions, which convert the amino group into a diazonium salt (-N₂⁺). nih.gov This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.ca

The resulting diazonium salt of this compound is a versatile intermediate. The diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -Cl, -Br, -CN, and -F.

Furthermore, the diazonium ion is an electrophile and can undergo azo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. nih.govwikipedia.org In this electrophilic aromatic substitution reaction, the diazonium cation attacks the electron-rich coupling partner, usually at the para position. wikipedia.org The formation of azo dyes is a significant application of this reaction. ajgreenchem.com

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether bond (C-O-C) in this compound is generally stable and unreactive.

The cleavage of ethers typically requires harsh conditions, most commonly strong acids like HBr or HI. libretexts.orglibretexts.org The mechanism can be either Sₙ1 or Sₙ2. wikipedia.org However, diaryl ethers are notably resistant to cleavage by acids. libretexts.orglibretexts.org This is because the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack, which would be required for an Sₙ2 reaction, and the formation of an unstable phenyl cation makes an Sₙ1 pathway unfavorable. libretexts.orglibretexts.org

While traditional acidic cleavage is ineffective, modern synthetic methods have been developed for the cleavage of diaryl ethers:

Electrocatalytic Hydrogenolysis: This method can cleave the C-O bond in diaryl ethers over a skeletal nickel cathode in a mild, aqueous process. osti.gov Mechanistic studies suggest that for some substrates, the reaction may proceed through a benzyne (B1209423) intermediate. osti.gov

Electrochemical Nucleophilic Aromatic Substitution (SₙAr): A mild and effective electrochemical method for the SₙAr of diaryl ethers with various nucleophiles has been reported. rsc.org This process avoids the need for strong bases or redox reagents and is believed to proceed via an electrooxidative dearomatization pathway. rsc.org

Therefore, cleavage of the phenoxy ether linkage in this compound would likely require these more advanced and specific catalytic or electrochemical methods rather than simple treatment with strong acids.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline functional group is susceptible to both oxidation and reduction reactions, which are fundamental transformations in organic synthesis.

Oxidation:

The primary amino group of the aniline moiety is readily oxidized. The nature of the product depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents can lead to the formation of colored polymeric materials, a reaction characteristic of many anilines. Stronger oxidizing agents can convert the amino group into a nitroso (-NO) or a nitro (-NO₂) group.

For instance, the oxidation of electron-deficient anilines to their corresponding nitro compounds has been achieved using powerful oxidizing systems like hypofluorous acid (HOF) generated in situ. acs.org While this specific reaction has not been documented for this compound, the presence of the electron-withdrawing fluorine atom on the aniline ring could facilitate such a transformation. The oxidation of anilines can be complex, often yielding a mixture of products due to the high reactivity of the aniline ring itself towards oxidation. youtube.comopenaccessjournals.com

Reduction:

The aniline moiety is already in a reduced state. Further reduction of the amino group itself is not a common transformation under standard chemical conditions. However, if the molecule were to contain reducible functional groups (which is not the case here, aside from the aromatic rings which are difficult to reduce), selective reduction could be achieved. The aromatic rings of this compound can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cycloaliphatic amine.

Mechanistic Organic Chemistry Studies

Detailed mechanistic studies, including reaction kinetics, thermodynamics, and transition state analysis, provide a deeper understanding of a compound's reactivity. For this compound, such specific studies are not readily found in the literature. Therefore, the following sections will discuss the general principles and findings from studies on related substituted anilines.

The kinetics and thermodynamics of reactions involving anilines are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the aniline nitrogen and the aromatic ring, thereby affecting reaction rates and equilibria.

Kinetic studies on the reactions of substituted anilines have been performed for various transformations. For example, the kinetics of the oxidative coupling reaction of aniline with other aromatic compounds have been investigated, revealing first-order kinetics with respect to the aniline. researchgate.net In another study, the reaction of substituted anilines with chloramine (B81541) T to form N-chloroanilines showed a fractional order dependence on the amine concentration, suggesting a pre-equilibrium step involving the formation of a complex. rsc.org

The thermodynamic parameters of aniline reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, provide insight into the energy profile and spontaneity of the reaction. For the oxidative coupling of aniline, positive values for ΔH* and ΔG* have been reported, indicating an endothermic and non-spontaneous process under the studied conditions. researchgate.net Adsorption studies of aniline onto carbon nanotubes have shown that the process is exothermic, as indicated by a negative ΔH°. nih.gov

The basicity of the aniline nitrogen, quantified by its pKa value, is a crucial thermodynamic parameter that is highly dependent on the electronic effects of the substituents. Electron-withdrawing groups, like the fluorine atom in this compound, generally decrease the basicity of the aniline by reducing the electron density on the nitrogen atom. chemistrysteps.comafit.edu

A hypothetical kinetic and thermodynamic data table for a representative reaction of a substituted aniline is presented below to illustrate the type of data that would be relevant.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Reaction of a Substituted Aniline

| Parameter | Value | Units |

| Rate Constant (k) | 1.5 x 10⁻³ | M⁻¹s⁻¹ |

| Activation Energy (Ea) | 55 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 52.5 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 | J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 76.3 | kJ/mol |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Transition state analysis involves the characterization of the high-energy intermediate state that molecules pass through during a chemical reaction. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and understanding reaction mechanisms at a molecular level.

For reactions of anilines, computational studies have been used to investigate the structures and energies of transition states. For example, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations have proposed a new mechanism involving an aniline dication-like transition state. nih.govresearchgate.net Similarly, the mechanism of the chlorination of aniline has been studied theoretically, identifying the transition states for ortho, meta, and para substitution. researchgate.net

Computational electrochemistry has also been employed to calculate the one-electron oxidation potentials of substituted anilines, providing insights into the initial step of oxidation reactions. These studies have shown a good correlation between computed properties, such as the energy of the highest occupied molecular orbital (HOMO), and the experimental oxidation potentials. umn.edu

Table 2: Hypothetical Calculated Transition State Properties for an Electrophilic Aromatic Substitution on a Substituted Aniline

| Property | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (Calculated) | 60 kJ/mol |

| Key Bond Distance (forming) | 2.1 Å |

| Key Bond Distance (breaking) | 1.8 Å |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Vi. Applications in Complex Chemical Synthesis

Role as a Precursor for Heterocyclic Compounds

The primary amine functionality of 3-Fluoro-4-(3-methylphenoxy)aniline is a key reactive site for the construction of heterocyclic rings. The electronic environment of the aniline's benzene (B151609) ring, modulated by the ortho-fluoro and para-phenoxy substituents, plays a crucial role in the cyclization steps inherent in these syntheses.

The Combes quinoline synthesis is a classic method for preparing 2,4-substituted quinolines through the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.orgiipseries.org

The mechanism involves three main steps:

Condensation: The aniline nucleophilically attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate. youtube.com

Cyclization: Under strong acid catalysis (commonly H₂SO₄), the enamine undergoes an intramolecular cyclization. This annulation is the rate-determining step. wikipedia.org

Dehydration: The resulting cyclic intermediate is then dehydrated to yield the final aromatic quinoline product. wikipedia.org

In the context of this compound, the cyclization step is directed by the substituents on the aniline ring. The powerful electron-donating effect of the para-phenoxy group activates the ortho position (relative to the phenoxy group), facilitating the electrophilic attack required for ring closure. Conversely, the ortho-fluoro group (relative to the amino group) is electron-withdrawing, which could influence the regioselectivity of the reaction. wikipedia.org Studies on other fluoroanilines in Combes-type reactions have shown that electronic effects significantly guide the formation of specific regioisomers. wikipedia.org

Table 1: Combes Quinoline Synthesis Profile

| Feature | Description |

|---|---|

| Reaction Name | Combes Quinoline Synthesis |

| Reactants | This compound, β-Diketone (e.g., Acetylacetone) |

| Catalyst | Strong acid (e.g., Concentrated H₂SO₄) |

| Key Intermediate | Schiff Base / Enamine |

| Product Class | Substituted Quinolines |

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. analis.com.my The Hantzsch thiazole synthesis is a primary method for their preparation, involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Anilines such as this compound can be utilized to synthesize 2-aminothiazole derivatives. This is typically achieved by first converting the aniline into a corresponding thiourea, which then serves as the thioamide component in the Hantzsch reaction.

The synthesis proceeds as follows:

Thiourea Formation: this compound reacts with an isothiocyanate or a related reagent to form N-(3-fluoro-4-(3-methylphenoxy)phenyl)thiourea.

Hantzsch Condensation: The resulting thiourea is then condensed with an α-haloketone (e.g., 2-bromoacetophenone). The reaction begins with an Sₙ2 reaction where the sulfur of the thiourea displaces the halide. chemhelpasap.com This is followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring. chemhelpasap.com Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times. nih.gov

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized via the Knorr pyrazole synthesis. name-reaction.comresearchgate.net This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. slideshare.net To use this compound as a precursor, it must first be converted into its corresponding hydrazine derivative.

The synthetic pathway involves:

Hydrazine Formation: The aniline is converted into a diazonium salt, which is then reduced to form 3-fluoro-4-(3-methylphenoxy)phenylhydrazine.

Knorr Cyclization: This arylhydrazine is reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. chemhelpasap.comorientjchem.org The reaction mechanism starts with the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the substituted pyrazole. chemhelpasap.com The regioselectivity of the final pyrazole product is dependent on which carbonyl group of the dicarbonyl compound is attacked first. nih.govmdpi.com

Table 2: Knorr Pyrazole Synthesis Profile

| Feature | Description |

|---|---|

| Reaction Name | Knorr Pyrazole Synthesis |

| Precursor from Aniline | 3-Fluoro-4-(3-methylphenoxy)phenylhydrazine |

| Co-reactant | 1,3-Dicarbonyl Compound (e.g., Ethyl acetoacetate) |

| Key Intermediate | Hydrazone |

| Product Class | N-Aryl Pyrazoles / Pyrazolones |

Benzimidazoles are bicyclic compounds composed of a fused benzene and imidazole ring. A common synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde under harsh conditions. pcbiochemres.com While this compound is not a direct precursor for the core benzimidazole structure, it can be used to synthesize N-substituted benzimidazoles. For instance, reacting 2-chloromethyl benzimidazole with substituted anilines in the presence of a base yields the corresponding N-arylmethyl-benzimidazole derivatives. researchgate.netresearchgate.net

Benzotriazoles are bicyclic compounds containing a benzene ring fused to a triazole ring. Their synthesis typically begins with the diazotization of an o-phenylenediamine. An alternative approach for creating N-aryl benzotriazoles involves the palladium-catalyzed intramolecular amination of 2-bromodiaryltriazenes, which can be prepared from the corresponding anilines. bohrium.com This method allows for the incorporation of the 3-fluoro-4-(3-methylphenoxy)phenyl moiety onto the N1 position of the benzotriazole ring system.

Pyrrolopyridines (or azaindoles) are bicyclic aromatic compounds consisting of a fused pyrrole and pyridine ring. Their synthesis can be complex, often requiring multi-step sequences. While direct synthesis from this compound is not commonly reported, this aniline can be incorporated into the final structure. For example, methods exist for preparing 1H-pyrrolo[2,3-b]pyridines that feature an aniline substituent at the 2-position of the heterocyclic core. google.com The synthesis of various substituted pyrroles often involves the condensation of an aniline, a ketone, and a nitrile-containing compound, demonstrating the versatility of anilines as building blocks for diverse heterocyclic systems. nih.gov

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net Anilines are frequently used as the amine component in many well-known MCRs.

One prominent example is the Povarov reaction , which is a formal aza-Diels-Alder reaction used to synthesize tetrahydroquinolines. wikipedia.org In this reaction, an aniline, an aldehyde, and an electron-rich alkene react, typically under Lewis acid catalysis, to form the heterocyclic product. wikipedia.org this compound can serve as the aniline component, first condensing with an aldehyde to form an in-situ Schiff base, which then reacts with the alkene. acs.org The electronic nature of the aniline can influence the reactivity of the intermediate imine and the final cyclization step. acs.org

Another significant MCR is the Ugi reaction , a four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. acs.org This reaction produces α-acylamino amides in a single, highly atom-economical step. rsc.org As the amine component, this compound would contribute its substituted aryl group to the final peptide-like scaffold, allowing for the rapid generation of complex molecular libraries based on this core structure. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Quinoline |

| Thiazole |

| 2-Aminothiazole |

| N-(3-fluoro-4-(3-methylphenoxy)phenyl)thiourea |

| 2-Bromoacetophenone |

| Pyrazole |

| 3-Fluoro-4-(3-methylphenoxy)phenylhydrazine |

| Ethyl acetoacetate |

| Pyrazolone |

| Benzimidazole |

| o-Phenylenediamine |

| 2-Chloromethyl benzimidazole |

| Benzotriazole |

| 2-Bromodiaryltriazene |

| Pyrrolopyridine |

Formation of Polymeric Materials

The unique combination of a fluoro group, a phenoxy ether linkage, and an aniline moiety in this compound makes it a promising, albeit currently theoretical, monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine atoms and ether linkages into polymer backbones is a well-established strategy for tailoring material properties.

Fluorinated polyimides, for instance, are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. rsc.orgnih.gov The introduction of fluorine-containing groups can enhance solubility, allowing for easier processing of these often intractable polymers. rsc.orgmdpi.com Similarly, the presence of flexible ether linkages can improve the processability and toughness of the resulting polymers without significantly compromising their thermal stability. kpi.uaacs.org

Based on these principles, this compound could serve as a diamine monomer in polycondensation reactions with various dianhydrides or diacyl chlorides to produce novel polyimides and polyamides, respectively. The resulting polymers would be expected to exhibit a combination of beneficial properties imparted by the specific substituents.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of Monomer Structure |

| Thermal Stability | The aromatic nature of the monomer would contribute to high thermal stability. |

| Solubility | The fluorine and methylphenoxy groups could disrupt polymer chain packing, leading to enhanced solubility in organic solvents. rsc.org |

| Dielectric Constant | The incorporation of fluorine is known to lower the dielectric constant of polyimides, making them suitable for microelectronics applications. rsc.org |

| Flexibility | The ether linkage in the phenoxy group would introduce flexibility into the polymer backbone. kpi.ua |

| Flame Retardancy | The presence of halogen atoms, such as fluorine, can impart flame-retardant properties to the polymer. nih.gov |

While experimental data for polymers synthesized specifically from this compound is not available, the established structure-property relationships in analogous polymer systems strongly support its potential as a valuable monomer in materials science. rsc.orgnih.gov

Deuterium Labeling for Mechanistic and Analytical Studies

Deuterium-labeled compounds are indispensable tools in modern chemistry, primarily for elucidating reaction mechanisms through the kinetic isotope effect (KIE) and for use as internal standards in quantitative mass spectrometry. nih.govnih.govclearsynth.com The synthesis of a deuterated version of this compound would open avenues for its application in these areas.

Mechanistic Studies:

The replacement of a hydrogen atom with a deuterium atom at a specific position in a molecule can alter the rate of a chemical reaction if the bond to that atom is broken or formed in the rate-determining step. wikipedia.orglibretexts.org This phenomenon, known as the kinetic isotope effect, provides profound insights into reaction mechanisms. rsc.org For instance, if the N-H bond of the aniline is involved in the rate-determining step of a reaction, substituting the amine protons with deuterium would be expected to result in a primary KIE. This would be invaluable for studying the mechanisms of reactions involving this compound, such as polymerization or other nucleophilic substitution reactions. rsc.orgrsc.org

Analytical Studies:

Deuterated molecules are widely used as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). clearsynth.comwisdomlib.org An internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of the analyte of interest. A deuterated version of the analyte is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled compound, meaning it behaves similarly during sample preparation, chromatography, and ionization. clearsynth.comnih.gov However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.

The use of a deuterated this compound as an internal standard would enable precise and accurate quantification of its unlabeled counterpart in complex matrices. clearsynth.comlcms.cz This is crucial in applications such as metabolite identification, environmental analysis, and quality control in chemical manufacturing. Various methods have been developed for the deuterium labeling of anilines, often involving hydrogen isotope exchange reactions catalyzed by metals or acids. nih.govacs.org

Table 2: Potential Applications of Deuterated this compound

| Application Area | Specific Use | Rationale |

| Mechanistic Chemistry | Elucidation of reaction mechanisms | Measuring the kinetic isotope effect to determine the role of specific C-H or N-H bonds in the rate-determining step of a reaction. nih.govrsc.org |

| Analytical Chemistry | Internal standard for quantitative mass spectrometry | Similar physicochemical properties to the analyte ensure accurate correction for matrix effects and variations in instrument response. clearsynth.comwisdomlib.org |

| Pharmacokinetic Studies | Tracer for metabolic studies | If the compound were part of a biologically active molecule, deuterium labeling could be used to trace its metabolic fate. nih.govacs.org |

Vii. Investigation of Molecular Interactions

Intermolecular Hydrogen Bonding Networks in Solid State

The primary amine (-NH₂) group in 3-Fluoro-4-(3-methylphenoxy)aniline is a potent hydrogen bond donor, while the fluorine atom and the oxygen atom of the ether linkage can act as potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds, particularly N-H···N and N-H···O, is a significant factor in the crystal packing of related aniline (B41778) and diaryl ether structures.

In analogous systems of fluoro-substituted anilines, it has been observed that the introduction of a fluorine atom can influence the hydrogen bonding patterns. nih.govresearchgate.net For instance, studies on para-halogeno anilines have shown that fluorine substitution, especially in the ortho position to the amine group (as is the case in this compound), can enhance the propensity of the amine group to form strong N-H···N hydrogen bonds. nih.gov This is attributed to the electron-withdrawing nature of fluorine, which can increase the acidity of the N-H protons.

While direct crystallographic data for this compound is not available, we can infer potential hydrogen bonding motifs from related structures. It is plausible that the molecules form chains or dimeric structures through N-H···N or N-H···O hydrogen bonds. The possibility of weaker C-H···F and C-H···O interactions also exists, further stabilizing the crystal lattice. rsc.org The presence of the ether oxygen provides an additional site for hydrogen bonding, which could compete with or complement the N-H···N interactions.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Significance |

| N-H···N | -NH₂ | Nitrogen of another molecule | 2.8 - 3.2 | Primary interaction driving the formation of chains or dimers. |

| N-H···O | -NH₂ | Ether Oxygen | 2.7 - 3.1 | Competes with N-H···N, can lead to different packing motifs. |

| N-H···F | -NH₂ | Fluorine | ~2.0 - 2.5 nih.govescholarship.org | Generally weak, but can be significant in specific geometries. nih.govescholarship.orgnih.gov |

| C-H···F | Aromatic C-H | Fluorine | 2.3 - 2.7 rsc.org | Contributes to the overall stability of the crystal packing. rsc.org |

| C-H···O | Aromatic C-H | Ether Oxygen | 2.4 - 2.8 | Contributes to the overall stability of the crystal packing. |

| C-H···π | Aromatic C-H | Aromatic ring | 2.5 - 2.9 | Contributes to the overall stability of the crystal packing. |

This table presents plausible hydrogen bonding interactions and typical distances based on studies of analogous compounds.

π-π Stacking Interactions in Aromatic Systems

The two aromatic rings in this compound—the fluorinated aniline ring and the methyl-substituted phenoxy ring—are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, are crucial in the vertical assembly of the molecules in the crystal lattice. mdpi.comchimia.ch

The nature of these interactions can be either face-to-face or edge-to-face (T-shaped). The substitution pattern on the aromatic rings significantly influences the geometry and strength of the π-π stacking. The electron-withdrawing fluorine atom on one ring and the electron-donating methyl group on the other can lead to a favorable quadrupole-quadrupole interaction in a slipped-parallel or parallel-displaced arrangement. rsc.org Studies on fluorophenylacetylenes have shown that fluorine substitution can enhance π-π stacking due to an increased dipole moment. nih.gov

In the absence of a crystal structure for the title compound, we can look at related diaryl ether structures. These molecules often exhibit intramolecular or intermolecular π-π stacking, which dictates their conformation and packing. rsc.org The flexibility of the ether linkage allows the aromatic rings to orient themselves to maximize these stabilizing interactions.

| Interaction Type | Participating Groups | Typical Centroid-to-Centroid Distance (Å) | Influence on Crystal Packing |

| Intermolecular π-π Stacking | Aniline ring ↔ Aniline ring | 3.3 - 3.8 | Formation of columnar stacks or herringbone motifs. |

| Intermolecular π-π Stacking | Phenoxy ring ↔ Phenoxy ring | 3.3 - 3.8 | Formation of columnar stacks or herringbone motifs. |

| Intermolecular π-π Stacking | Aniline ring ↔ Phenoxy ring | 3.3 - 3.8 | Creates a mixed-stack arrangement. |

| Intramolecular π-π Stacking | Aniline ring ↔ Phenoxy ring | Dependent on conformation | Influences the overall molecular conformation (e.g., folded vs. extended). |

This table illustrates the potential π-π stacking interactions and their general characteristics based on principles of aromatic interactions.

Halogen Bonding Interactions

The fluorine atom in this compound can potentially participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom. researchgate.net

While fluorine is the most electronegative element, its ability to form halogen bonds is generally considered weaker compared to heavier halogens like chlorine, bromine, and iodine. This is because the positive electrostatic potential (σ-hole) on the outer surface of the fluorine atom is less pronounced. researchgate.net However, studies have shown that in certain molecular contexts, fluorine can indeed participate in halogen bonding, particularly when the interacting partner is a strong Lewis base. nih.govnih.gov

In the solid state of this compound, a potential C-F···N or C-F···O halogen bond could exist, where the fluorine atom interacts with the nitrogen of the amine group or the oxygen of the ether linkage of a neighboring molecule. The strength of such an interaction would be highly dependent on the specific geometry and the electronic environment. Research on fluorinated anilines suggests that fluorine substituents can be competitive acceptors for both hydrogen and halogen bonds. nih.govresearchgate.net

| Potential Halogen Bond | Halogen Donor | Acceptor | Typical Interaction Geometry | Significance |

| C-F···N | C-F | Nitrogen of -NH₂ | The C-F···N angle is typically close to 180°. | Can influence the orientation of molecules and contribute to the overall lattice energy. |

| C-F···O | C-F | Ether Oxygen | The C-F···O angle is typically close to 180°. | May compete with hydrogen bonding to the ether oxygen. |

This table outlines the possibility of halogen bonding, with the understanding that fluorine-based halogen bonds are generally weak.

Self-Assembly Principles of Related Molecular Architectures

The combination of hydrogen bonding, π-π stacking, and potential halogen bonding in this compound suggests that this molecule could exhibit interesting self-assembly behavior. Diaryl ether derivatives are known to form various supramolecular architectures, driven by the interplay of these non-covalent forces. rsc.orgacs.org

The principles governing the self-assembly of such molecules include:

Directionality of Hydrogen Bonds: The strong directional nature of N-H···N and N-H···O hydrogen bonds can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets.

Stacking of Aromatic Cores: The π-π interactions will favor arrangements that maximize the overlap of the aromatic systems, often resulting in columnar structures.

Influence of Substituents: The fluorine and methyl substituents play a crucial role in modulating the electronic properties of the aromatic rings and, consequently, the strength and geometry of the intermolecular interactions. They also introduce steric constraints that influence the final packing arrangement.

Conformational Flexibility: The torsional freedom around the C-O-C ether linkage allows the molecule to adopt different conformations, which can lead to polymorphism—the existence of multiple crystal forms with different packing arrangements and physical properties.

By understanding these principles, it is possible to predict that this compound is likely to self-assemble into a highly ordered three-dimensional structure in the solid state, where a network of hydrogen bonds and π-π stacking interactions work in concert to create a stable crystalline lattice.

Viii. Advanced Analytical and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 3-Fluoro-4-(3-methylphenoxy)aniline. In the context of purity assessment, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity, with the analyte partitioning between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

A typical HPLC method for the purity assessment of a substituted aniline (B41778) would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The detection is usually carried out using a UV detector, as the aromatic nature of this compound allows for strong absorbance in the UV region.

For the isolation of this compound, analytical HPLC methods can be scaled up to preparative HPLC. sielc.com This involves using larger columns and higher flow rates to handle larger sample loads, enabling the purification of gram to kilogram quantities of the compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Aromatic Amines

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general method that would be a starting point for the analysis of this compound, based on methods for similar compounds.

For more challenging separations, such as distinguishing between positional isomers of this compound that may arise during synthesis, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. linklab.grunl.edu UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency and resolution. The higher operating pressures of UHPLC systems also allow for faster analyses without sacrificing performance. linklab.gr

The separation of isomers, such as 2-Fluoro-4-(3-methylphenoxy)aniline or 3-Fluoro-4-(2-methylphenoxy)aniline from the target compound, would be more readily achieved with UHPLC due to the sharper peaks and greater resolving power. rsc.org

The compound this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as enantiomers. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to this specific molecule in its underivatized form.

However, if this compound were to be used as a building block in the synthesis of a larger, chiral molecule, chiral chromatography would then become an essential tool for separating the resulting enantiomers and determining the enantiomeric excess of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)